molecular formula C13H18BrNO B2962545 1-(5-Bromo-2-methoxybenzyl)piperidine CAS No. 7016-11-7

1-(5-Bromo-2-methoxybenzyl)piperidine

Cat. No.: B2962545
CAS No.: 7016-11-7
M. Wt: 284.197
InChI Key: QXGYMTDTKMWHMA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)piperidine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol . It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on a benzyl ring, which is attached to a piperidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxybenzyl)piperidine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxybenzyl)piperidine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. Its piperidine ring is a common motif in many biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have potential therapeutic applications, including as analgesics and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)piperidine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromo-2-methoxybenzyl)piperidine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-6-5-12(14)9-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGYMTDTKMWHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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